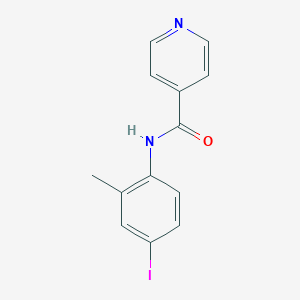
2-(Aminoacetyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminoacetyl)naphthalene, also known as 2-AN, is a fluorescent compound that has been widely used in various scientific research applications. The compound has been synthesized through different methods, and its mechanism of action has been extensively studied. In
作用机制
The mechanism of action of 2-(Aminoacetyl)naphthalene involves the formation of a Schiff base with the amino group of lysine residues in proteins. This reaction results in the formation of a fluorescent adduct, which can be detected using fluorescence spectroscopy. The formation of the fluorescent adduct is dependent on the pH and the concentration of 2-(Aminoacetyl)naphthalene, and the reaction is reversible.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Aminoacetyl)naphthalene have been extensively studied. The compound has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes, Alzheimer's disease, and cancer. Furthermore, 2-(Aminoacetyl)naphthalene has been shown to inhibit the aggregation of amyloid beta, which is a protein that is implicated in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
2-(Aminoacetyl)naphthalene has several advantages for lab experiments, including its high sensitivity and specificity for detecting protein glycation and protein-protein interactions. The compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, there are also limitations to using 2-(Aminoacetyl)naphthalene, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate results.
未来方向
There are several future directions for the use of 2-(Aminoacetyl)naphthalene in scientific research. One direction is the development of new methods for synthesizing 2-(Aminoacetyl)naphthalene with improved yield and purity. Another direction is the application of 2-(Aminoacetyl)naphthalene in the study of other biological processes, including protein degradation and DNA damage. Furthermore, the use of 2-(Aminoacetyl)naphthalene in clinical studies may provide new insights into the pathogenesis of various diseases and may lead to the development of new therapeutics.
Conclusion:
In conclusion, 2-(Aminoacetyl)naphthalene is a fluorescent compound that has been widely used in various scientific research applications. The compound has been synthesized through different methods, and its mechanism of action has been extensively studied. 2-(Aminoacetyl)naphthalene has several advantages for lab experiments, including its high sensitivity and specificity for detecting protein glycation and protein-protein interactions. However, there are also limitations to using 2-(Aminoacetyl)naphthalene, including its potential toxicity and the need for careful optimization of experimental conditions. The future directions for the use of 2-(Aminoacetyl)naphthalene in scientific research are promising, and further studies may lead to the development of new therapeutics for various diseases.
合成方法
The synthesis of 2-(Aminoacetyl)naphthalene can be achieved through different methods, including the reaction of 2-naphthoyl chloride with glycine or the reaction of 2-naphthaldehyde with hydroxylamine followed by the reaction with glycine. These methods have been widely used to synthesize 2-(Aminoacetyl)naphthalene with high purity and yield.
科学研究应用
2-(Aminoacetyl)naphthalene has been widely used in various scientific research applications, including the study of protein glycation, protein-protein interactions, and protein folding. The compound has been used as a fluorescent probe to detect protein glycation, which is a process that involves the non-enzymatic reaction between reducing sugars and proteins. 2-(Aminoacetyl)naphthalene has also been used to study protein-protein interactions, which are essential for various biological processes. Furthermore, 2-(Aminoacetyl)naphthalene has been used to study protein folding, which is a critical process that determines the structure and function of proteins.
属性
IUPAC Name |
2-amino-1-naphthalen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZIVKKJMQBWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminoacetyl)naphthalene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271275.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)